![molecular formula C10H14N2O B2398656 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one CAS No. 1343342-67-5](/img/structure/B2398656.png)
3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one
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Overview
Description
“3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Scientific Research Applications
- Imidazole derivatives, including 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one, exhibit antimicrobial activity. These compounds have been investigated for their potential as antibacterial and antifungal agents .
- Specifically, compounds 1a and 1b derived from imidazole have demonstrated good antimicrobial potential .
- The stable form of (1-methyl-1H-imidazol-2-yl)methanol (R-C(OH)-C=N-CH=CH-NCH3) serves as a masked carbonyl group and a synthon. Researchers have explored its anti-asthmatic and anti-diabetic effects .
- Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (antibacterial), and ornidazole (antiprotozoal and antibacterial) .
- Recent advances in imidazole synthesis have focused on regiocontrolled methods. These heterocycles play a crucial role in functional molecules used across various applications .
- Various synthetic routes exist for imidazole and its derivatives. These pathways enable the development of new drugs and functional materials .
Antimicrobial Properties
Anti-Asthmatic and Anti-Diabetic Effects
Drug Development
Regiocontrolled Synthesis
Biological Activities
Chemical Synthesis Routes
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They can interact with various biological targets, leading to different physiological effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the chemical properties of imidazole compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHPQAZHCPYFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one |
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